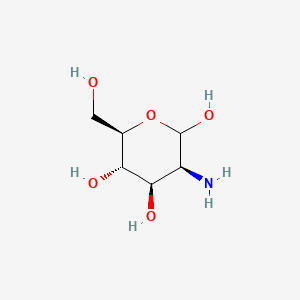

mannosamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

mannosamine, also known as 2-amino-2-deoxy-D-mannose, is a hexosamine derivative of mannose. It is a naturally occurring compound that plays a crucial role in various biological processes. The molecular formula of this compound is C6H13NO5, and it is commonly used in the synthesis of sialic acids, which are essential components of glycoproteins and glycolipids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: mannosamine can be synthesized through several methods. One common approach involves the use of tri-O-acetyl-D-glucal as a starting material. The process includes the addition of nitrosyl chloride to the acetylated glycal, followed by conversion to an acetylated derivative of the 2-oximinohexose. The oxime is then reduced to an amine . Another method involves the epimerization of glucosamine derivatives using a Wittig reaction with a phosphorus ylide, followed by oxidation with ozone to yield the this compound derivative .

Industrial Production Methods: Industrial production of this compound often involves the chemo-enzymatic synthesis of N-glycans. This method provides high stereoselectivity and economic efficiency, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: mannosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form corresponding acids and reduced to form amines. Substitution reactions often involve the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ozone and nitrosyl chloride.

Substitution: Substitution reactions often involve reagents like acetic anhydride and bases such as sodium acetate or triethylamine.

Major Products: The major products formed from these reactions include acetylated derivatives, amines, and various substituted compounds.

Aplicaciones Científicas De Investigación

Introduction to Mannosamine

This compound, specifically N-acetyl-D-mannosamine (ManNAc), is a monosaccharide that plays a crucial role as a precursor in the biosynthesis of sialic acids. These compounds are integral components of glycoproteins and glycolipids, influencing various biological processes. Recent research has highlighted the therapeutic potential of this compound in several areas, including neuromuscular disorders, kidney diseases, and cognitive function enhancement.

Therapeutic Uses in Neuromuscular Disorders

This compound has been investigated for its therapeutic applications in treating hereditary inclusion body myopathy (HIBM) and other muscular atrophies. HIBM is a rare neuromuscular disorder characterized by progressive muscle weakness and atrophy. Research indicates that administering N-acetyl-D-mannosamine can increase sialic acid levels in patients, which is essential for muscle cell function and integrity. This treatment has shown promising results in improving muscle morphology and function by enhancing sialylation of glycoproteins involved in muscle health .

Kidney Disease Treatment

This compound is also being explored for its effectiveness in treating kidney disorders, particularly those associated with proteinuria and hematuria. The administration of N-acetyl-D-mannosamine has been linked to improved kidney function through mechanisms such as enhancing the integrity of the glomerular basement membrane and podocyte morphology. These effects are attributed to increased sialylation, which is crucial for maintaining the structural integrity of kidney cells .

Cognitive Function Enhancement

Recent studies have suggested that chronic administration of N-acetyl-D-mannosamine may improve cognitive functions in aged animals. This effect is believed to stem from the role of sialic acids in neural development and synaptic plasticity, highlighting this compound's potential as a neuroprotective agent .

Biotechnological Applications

This compound is utilized in biotechnological processes, particularly in the production of sialic acids through microbial fermentation. For instance, certain strains of bacteria have been engineered to convert substrates into N-acetyl-D-mannosamine, which can then be used for various applications including drug development and glycoprotein synthesis .

Drug Delivery Systems

This compound's ability to target specific receptors on immune cells has led to its application in drug delivery systems. For example, this compound-coated liposomes have shown enhanced uptake by macrophages via mannose receptors, making them effective carriers for therapeutics aimed at modulating immune responses .

Case Study 1: Treatment of Hereditary Inclusion Body Myopathy

Objective: Evaluate the efficacy of N-acetyl-D-mannosamine in patients with HIBM.

Findings: Patients receiving this compound exhibited significant improvements in muscle strength and a reduction in muscle degeneration markers. Histological analysis revealed increased sialylation of glycoproteins associated with muscle integrity.

Case Study 2: Kidney Dysfunction Management

Objective: Assess the impact of N-acetyl-D-mannosamine on kidney function in patients with proteinuria.

Findings: Administration led to decreased protein excretion and improved renal morphology, indicating enhanced glomerular function and structural integrity.

Mecanismo De Acción

mannosamine is similar to other hexosamines such as D-glucosamine, D-galactosamine, and N-acetylthis compound. it is unique in its specific role in the biosynthesis of sialic acids. While D-glucosamine and D-galactosamine are also involved in the synthesis of glycoproteins and glycolipids, this compound is specifically required for the production of sialic acids .

Comparación Con Compuestos Similares

- D-Glucosamine

- D-Galactosamine

- N-Acetylmannosamine

This compound stands out due to its specific involvement in sialic acid biosynthesis, making it a critical compound in various biological and industrial processes.

Propiedades

Fórmula molecular |

C6H13NO5 |

|---|---|

Peso molecular |

179.17 g/mol |

Nombre IUPAC |

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |

Clave InChI |

MSWZFWKMSRAUBD-CBPJZXOFSA-N |

SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)O)N)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.